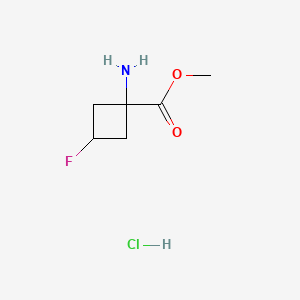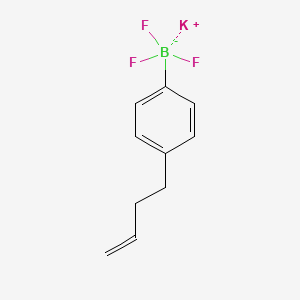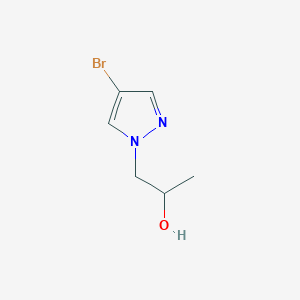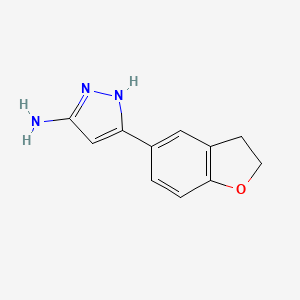
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10FNO2·HCl. It is a derivative of cyclobutane, featuring an amino group and a fluorine atom attached to the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride: This compound has two fluorine atoms instead of one, which can alter its chemical properties and biological activity.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: The presence of a hydroxymethyl group can significantly change its reactivity and applications.
Uniqueness
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom makes it a versatile intermediate for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H11ClFNO2 |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H |
Clé InChI |
PPMHKPOGSWQSAN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)



![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)



